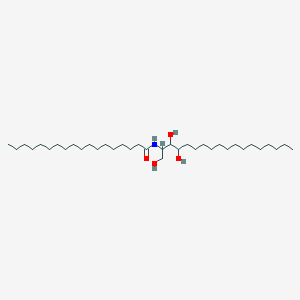
N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae): It is a biologically important long-chain base present in various sphingolipids from yeasts, fungi, plants, and mammals . This compound is known for its role in maintaining the structural integrity of cell membranes and its involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-stearoyl 4-hydroxysphinganine typically involves the acylation of 4-hydroxysphinganine with stearic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of N-stearoyl 4-hydroxysphinganine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-stearoyl 4-hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
Oxidation: Formation of N-stearoyl 4-ketosphinganine.
Reduction: Regeneration of N-stearoyl 4-hydroxysphinganine.
Substitution: Formation of N-stearoyl 4-halogenated sphinganine.
Scientific Research Applications
N-stearoyl 4-hydroxysphinganine has a wide range of applications in scientific research:
Chemistry: Used as a standard for lipid analysis in mass spectrometry.
Biology: Plays a role in cell signaling and apoptosis.
Medicine: Investigated for its potential in treating skin disorders due to its anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products for its moisturizing and barrier-protecting effects.
Mechanism of Action
N-stearoyl 4-hydroxysphinganine exerts its effects through various molecular targets and pathways:
Cell Signaling: Modulates signaling pathways involved in cell growth, differentiation, and apoptosis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Barrier Function: Enhances the barrier function of the skin by preventing moisture loss.
Comparison with Similar Compounds
Similar Compounds
- N-16:0 Phytosphingosine
- N-24:0 Phytosphingosine
- Phytosphingosine Hydrochloride
- D-ribo-Phytosphingosine
Uniqueness
N-stearoyl 4-hydroxysphinganine is unique due to its specific fatty acid chain length (stearic acid) and its hydroxylation pattern, which confer distinct biological activities and physicochemical properties compared to other phytosphingosine derivatives .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














